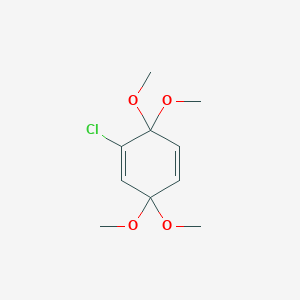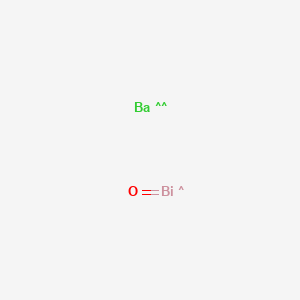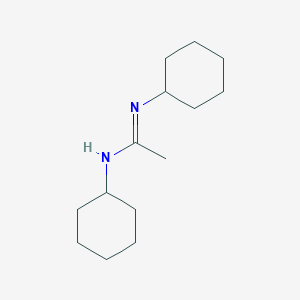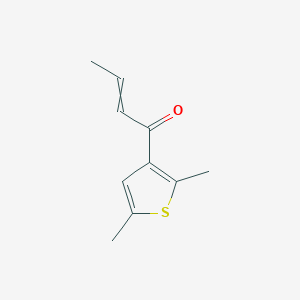![molecular formula C12H13NO2 B14621156 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 57477-57-3](/img/structure/B14621156.png)
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that combines an indene core with an amino and ethoxy functional group
準備方法
The synthesis of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethoxyamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and ethoxy groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound has a similar ethoxy and amino functional group but differs in its core structure.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains an ethoxy group but has a different overall structure and properties.
The uniqueness of this compound lies in its indene core, which imparts specific chemical and physical properties that are distinct from other similar compounds.
特性
CAS番号 |
57477-57-3 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-[amino(ethoxy)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(13)10-7-8-5-3-4-6-9(8)11(10)14/h3-6H,2,7,13H2,1H3 |
InChIキー |
QZAWUYXZYRIFMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C1CC2=CC=CC=C2C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)


![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
![N-[(4-Chlorophenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14621099.png)

![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)




